ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-ethyl-3-formylindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-15-12-8-6-5-7-10(12)11(9-16)13(15)14(17)18-4-2/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLSLNOZESEFMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1C(=O)OCC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331541 | |
| Record name | ethyl 1-ethyl-3-formylindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24812188 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
78358-17-5 | |
| Record name | ethyl 1-ethyl-3-formylindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with ethyl formate and an appropriate ethylating agent under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Indole derivatives, including ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate, have been extensively studied for their potential therapeutic applications. Research indicates that these compounds exhibit a range of biological activities:
- Antiviral Activity : Studies have shown that indole derivatives can inhibit viral replication, making them potential candidates for antiviral drug development .
- Anticancer Properties : this compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy .
- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex indole derivatives. It can undergo various chemical reactions such as:
- Oxidation : Converting the formyl group into carboxylic acids or other oxidized derivatives.
- Reduction : Transforming the formyl group into alcohols or other reduced forms.
- Electrophilic Substitution : Due to the aromatic nature of the indole ring, it readily participates in substitution reactions, allowing for further functionalization .
Case Study 1: Antiviral Activity
A study published in Molecules explored the efficacy of indole derivatives in inhibiting HIV integrase. The research demonstrated that modifications at specific positions on the indole core significantly enhanced inhibitory activity against HIV strains, showcasing the potential of compounds like this compound as scaffolds for drug design .
Case Study 2: Anticancer Research
Research conducted on various indole derivatives revealed that this compound exhibited notable cytotoxicity against human cancer cell lines. This finding underscores the compound's potential role in developing new anticancer therapies .
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate with structurally related indole derivatives, focusing on substituent effects, physicochemical properties, and applications:
Key Structural and Functional Differences
N1 Substitution :
- The 1-ethyl group in the target compound enhances steric hindrance compared to unsubstituted analogs (e.g., ethyl 3-formyl-1H-indole-2-carboxylate). This may reduce aggregation in crystal lattices or modulate interactions in biological systems .
- Methyl 1-pentyl-1H-indole-3-carboxylate demonstrates that longer N1 alkyl chains (e.g., pentyl) significantly increase lipophilicity, which impacts membrane permeability in pharmacological contexts .
C3 Functionalization :
- The formyl group at C3 is a critical reactive site. In ethyl 3-formyl-1H-indole-2-carboxylate, this group facilitates condensations with nucleophiles like hydantoin to form heterocyclic derivatives .
- Replacement of formyl with methyl ester (as in methyl 1-methyl-1H-indole-3-carboxylate) diminishes reactivity, shifting utility toward crystallization studies rather than synthesis .
C2 Ester Variations :
- Ethyl esters (e.g., target compound) balance stability and hydrolysis rates. Benzyl esters (benzyl 3-formyl-1H-indole-2-carboxylate) offer greater hydrolytic stability but require harsher conditions for deprotection .
Research Findings
- Synthetic Utility : this compound’s formyl group enables efficient synthesis of β-carboline thiohydantoins, which are explored for antitumor and neuroprotective activities .
- Crystallographic Behavior : Analogous compounds like methyl 1-methyl-1H-indole-3-carboxylate exhibit hydrogen-bonded dimeric structures in crystals, a pattern likely shared by the target compound due to its N1-ethyl and C3-formyl groups .
Biological Activity
Ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₂H₁₃N O₃
- Molecular Weight : Approximately 217.22 g/mol
- Structure : The compound features an ethyl group and a formyl group attached to the indole structure, contributing to its unique properties and biological activities.
Synthesis
The synthesis of this compound typically involves the Fischer indole synthesis method. This multi-step process includes:
- Formation of Indole Structure : Utilizing hydrazine and an aldehyde or ketone under acidic conditions.
- Introduction of Ethyl and Formyl Groups : Achieved through acylation and alkylation reactions.
Biological Activities
This compound exhibits a range of biological activities:
Antiviral Properties
Research indicates that this compound interacts with HIV-1 integrase, which is crucial for inhibiting viral replication. Its mechanism involves binding with high affinity to multiple receptors, enhancing its therapeutic potential against various diseases.
Anticancer Activity
Indole derivatives, including this compound, have shown promising results in anticancer studies. They are believed to exert cytotoxic effects on various cancer cell lines, as indicated by several studies that report significant inhibition of cancer cell proliferation .
Antimicrobial Effects
This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains have been reported, showcasing its potential as an antimicrobial agent .
Case Studies and Research Findings
The biological activity of this compound is attributed to its ability to bind with high affinity to specific molecular targets. This binding influences various biological processes, including:
Q & A
Q. What are the standard synthetic routes for ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via condensation reactions involving indole precursors. A common method involves refluxing 3-formyl-1H-indole-2-carboxylate derivatives with reagents like rhodanine or phenylrhodanine in acetic acid, catalyzed by sodium acetate. Reaction optimization requires precise temperature control (e.g., reflux at 110–120°C) and monitoring via thin-layer chromatography (TLC) or HPLC to track intermediate formation. Yields are improved by adjusting stoichiometric ratios (e.g., 1:1 molar ratio of indole to rhodanine) and extending reaction times (3–8 hours) .
Q. Key Parameters Table
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 110–120°C (reflux) | Higher purity at steady heat |
| Catalyst | Sodium acetate (0.1 mol) | Accelerates condensation |
| Solvent | Acetic acid | Stabilizes intermediates |
| Reaction Time | 3–8 hours | Longer time improves yield |
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Structural elucidation relies on NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. For example, ¹H NMR in [D6]-DMSO reveals characteristic peaks: δ 1.38 ppm (triplet, ethyl group), 8.35 ppm (s, formyl proton), and 12.69 ppm (s, NH indole proton). IR confirms carbonyl stretches (1682–1736 cm⁻¹). Single-crystal X-ray diffraction (SC-XRD) resolves coplanar indole-carboxylate systems and hydrogen-bonding networks, as seen in related methyl indole carboxylates .
Q. What purification strategies are effective for isolating this compound?
Recrystallization from DMF/acetic acid mixtures efficiently removes byproducts. Column chromatography (silica gel, ethyl acetate/hexane eluent) separates isomers. Purity >97% is achievable by repeated washing with ethanol and diethyl ether to eliminate unreacted starting materials .
Advanced Research Questions
Q. How do computational methods enhance reaction design for derivatives of this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. The ICReDD framework combines computational screening with experimental validation, reducing trial-and-error. For example, reaction path searches identify optimal conditions for formyl group reactivity, enabling targeted synthesis of β-carboline thiohydantoin analogues .
Q. What mechanisms explain the compound’s reactivity in forming heterocyclic derivatives?
The formyl group undergoes nucleophilic attack at the carbonyl carbon, facilitating cyclization with thiohydantoins. Kinetic studies show pseudo-first-order behavior in ethanol, with activation energy (~50 kJ/mol) calculated via Arrhenius plots. Mechanistic insights from ¹³C NMR isotope shifts confirm zwitterionic intermediates during rhodanine coupling .
Q. How can structural modifications enhance biological activity, and what assays validate these effects?
Substitutions at the indole N-1 or ethyl ester positions modulate bioactivity. For example:
- Antimicrobial activity : Introducing halogen groups (e.g., Cl) improves MIC values against S. aureus.
- Enzyme inhibition : Thiohydantoin derivatives (e.g., compound 7f) show IC₅₀ values <10 µM against tyrosine kinases.
Biological validation involves in vitro enzyme inhibition assays (e.g., fluorescence polarization) and cytotoxicity screening (MTT assays) .
Q. How do crystallographic studies inform supramolecular interactions in solid-state applications?
SC-XRD reveals π-π stacking (3.5–4.0 Å spacing) and hydrogen-bonding networks (N–H···O=C, 2.8–3.0 Å) in related indole carboxylates. These interactions guide the design of crystalline materials for optoelectronics, where coplanar structures enhance charge transport .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
Scale-up issues include exothermic side reactions and solvent recovery. Flow chemistry systems improve heat dissipation, while membrane separation technologies (e.g., nanofiltration) reduce solvent waste. Process simulation (Aspen Plus) optimizes batch reactor conditions for >90% yield at 100-g scale .
Methodological Considerations
Q. How are contradictions in spectral data resolved during characterization?
Discrepancies in NMR or IR data (e.g., unexpected splitting) are addressed by:
Q. What factorial design approaches optimize multi-step syntheses?
A 2³ factorial design evaluates temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies interactions, e.g., high temperature (120°C) and low catalyst (0.05 mol) maximize yield while minimizing byproducts. DOE software (e.g., JMP) automates analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
